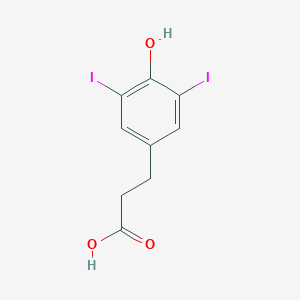

3,5-Diiodo-4-hydroxyphenylpropionic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8I2O3/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h3-4,14H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWXSFYNOFYMNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8I2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929982 | |

| Record name | 3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13811-11-5 | |

| Record name | 3,5-Diiodo-4-hydroxyphenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013811115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-DIIODO-4-HYDROXYPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77AKEXCGKV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action

Thyroid Hormone Receptor (THR) Interactions and Selectivity

3,5-Diiodo-4-hydroxyphenylpropionic acid is a thyroid hormone analog that exerts its effects by binding to thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily of ligand-activated transcription factors.

Ligand Binding Affinity to Thyroid Hormone Receptor Alpha (THR-α) Subtypes

Research has quantified the binding affinity of this compound for the thyroid hormone receptor alpha 1 (TRα1). The association constant (Ka), a measure of the equilibrium binding affinity between a ligand and a receptor, has been determined for this interaction.

Ligand Binding Affinity to Thyroid Hormone Receptor Beta (THR-β) Subtypes

Similarly, the binding affinity for the thyroid hormone receptor beta 1 (TRβ1) has been established. The compound binds to both TRα and TRβ isoforms, with a modestly higher affinity reported for TRβ in some contexts. nih.gov The specific association constant (Ka) for TRβ1 has been measured, providing insight into its binding characteristics.

Interactive Data Table: Binding Affinity of this compound to THR Subtypes

| Receptor Subtype | Association Constant (Ka) (M⁻¹) |

|---|---|

| THR-α1 | 2.40 |

| THR-β1 | 4.06 |

Agonistic Modulatory Effects on THR Activity

This compound functions as a thyromimetic agent, meaning it mimics the actions of endogenous thyroid hormones by activating THR. researchgate.netnih.gov This agonistic activity is demonstrated by its ability to induce the expression of α-myosin heavy chain (MHC) mRNA in heart cells, a known response to thyroid hormone stimulation. nih.gov Further evidence of its thyromimetic effects includes the suppression of thyroid-stimulating hormone (TSH), which reflects its activity within the hypothalamic-pituitary-thyroid axis. pnas.org

Investigation of Differential Engagement with Receptor Isoforms

Despite its binding to both major THR isoforms, studies have shown that the distinct physiological profile of this compound, such as producing significant inotropic effects on the heart with less of an increase in heart rate (tachycardia) compared to L-thyroxine, cannot be explained by preferential binding to specific TR subtypes. nih.gov This suggests that while it engages both THR-α and THR-β, its unique effects are not simply a result of binding selectivity between these isoforms.

Gene Expression Regulation and Signaling Pathways

The interaction of this compound with thyroid hormone receptors initiates changes in the transcription of target genes, influencing various cellular functions.

Modulation of Sarcoplasmic Reticulum Ca2+-ATPase (SERCA) Gene Expression

The sarcoplasmic reticulum Ca2+-ATPase (SERCA) is a critical protein for calcium handling in muscle cells. In the context of post-infarction heart failure, a condition often associated with abnormal SR calcium transport, this compound has been shown to prevent the downregulation of the SERCA2a protein. nih.gov However, detailed investigations have revealed that this effect occurs without measurable changes in the corresponding mRNA levels for SERCA2a. nih.gov This indicates that the compound's modulatory action on SERCA2a in this pathological model is likely due to post-transcriptional mechanisms or effects on protein stability and density, rather than direct regulation of SERCA gene expression. nih.gov

Antioxidative and Anti-inflammatory Mechanisms at the Molecular Level

The phenolic hydroxyl group is a key structural feature of this compound, suggesting that it may possess antioxidative and anti-inflammatory properties, characteristic of many phenolic compounds.

Table 2: General Radical Scavenging Activity of Phenolic Compounds

| Assay | Principle |

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. |

| ABTS Radical Scavenging | Measures the ability of an antioxidant to scavenge the ABTS radical cation. |

| Hydroxyl Radical Scavenging | Assesses the capacity to neutralize the highly reactive hydroxyl radical. |

This table represents common assays for in vitro radical scavenging properties of phenolic compounds in general.

Phenolic compounds have been shown to exert anti-inflammatory effects through various molecular mechanisms. nih.govresearchgate.netmdpi.comresearchgate.net These often involve the modulation of key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. While direct evidence for this compound is lacking, related phenolic compounds have been shown to inhibit the production of pro-inflammatory mediators in cellular models. For instance, in lipopolysaccharide (LPS)-stimulated macrophage models, various phenolic compounds have been demonstrated to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net This suppression is often linked to the downregulation of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

The phenolic moiety is central to the redox properties and biological activities of a wide range of compounds. nih.govpsu.edumdpi.com The ability of the hydroxyl group to donate a hydrogen atom or an electron makes phenolic compounds effective antioxidants. wisdomlib.org The redox potential of a phenol is influenced by the nature and position of substituents on the aromatic ring. In biological systems, the antioxidant activity of phenolic compounds can help to mitigate oxidative stress, a condition implicated in numerous diseases. nih.gov

Biological Transformations and Research Applications

Precursor Role in Biosynthetic Analogues and Related Transformations

As a di-iodinated phenolic acid, the compound serves as a foundational structure for the synthesis of more complex molecules that mimic the action of endogenous thyroid hormones.

3,5-Diiodo-4-hydroxyphenylpropionic acid is a key intermediate in the chemical synthesis of 3,3',5-Triiodo Thyropropionic Acid. chemicalbook.com The synthesis of this thyroid hormone analog involves a coupling strategy where the ethyl ester of this compound, which forms the inner ring of the final molecule, is reacted with another compound that provides the outer ring. googleapis.com This multi-step process ultimately yields the tri-iodinated thyropropionic acid, a compound noted for its antilipemic properties and structural similarity to the thyroid hormone T3. chemicalbook.comgoogleapis.com

The metabolism of this compound within a biological system is not extensively documented, but inferences can be drawn from the well-understood pathways of endogenous thyroid hormones. The primary regulatory mechanism for thyroid hormone activity in peripheral tissues is the enzymatic removal of iodine atoms, a process known as deiodination, which is catalyzed by deiodinase (DI) enzymes. nih.gov

These selenocysteine-containing proteins modulate the levels of the active hormone, 3,5,3′-triiodothyronine (T3), by catalyzing the reductive deiodination of the precursor thyroxine (T4). nih.gov This conversion primarily occurs through "outer ring" deiodination (ORD). Conversely, deiodination of the "inner ring" (IRD) of T4 produces the inactive metabolite, reverse triiodothyronine (rT3). nih.gov Given that this compound is an iodinated phenolic compound, it is plausible that it could be a substrate for these deiodinase enzymes, potentially undergoing similar metabolic transformations if introduced into an endogenous system.

Potential in Materials Science and Polymer Research

The unique molecular architecture of this compound, featuring a carboxylic acid group, a phenolic hydroxyl group, and two iodine atoms on the aromatic ring, presents intriguing possibilities for its application as a monomer in the synthesis of advanced polymers. These functional groups offer multiple reaction pathways for incorporation into polymer backbones, suggesting its potential utility in creating novel biodegradable polymers and liquid crystalline systems.

While direct experimental studies on the integration of this compound into biodegradable polymers and liquid crystalline systems are not extensively documented in publicly available research, its structural components allow for scientifically grounded projections of its potential in these areas. The presence of both a carboxylic acid and a hydroxyl group enables it to act as an AB-type monomer, capable of undergoing self-polycondensation to form aromatic polyesters.

Biodegradable Polymer Systems:

The integration of this compound into biodegradable polymers could be achieved through copolyesterification with other established biodegradable monomers, such as lactic acid, caprolactone, or succinic acid. The ester linkages formed would be susceptible to hydrolysis, a key mechanism for biodegradation. The introduction of the bulky, iodinated aromatic rings into the polymer chain would be expected to significantly influence the material's properties. It is hypothesized that the rigidity of the aromatic units would enhance the mechanical strength and thermal stability of the resulting copolyester.

Furthermore, the presence of iodine atoms could impart radiopacity to the polymer, making it visible in X-ray imaging. researchgate.netnih.gov This is a desirable characteristic for biomedical applications, such as in the development of biodegradable medical devices like stents or surgical sutures, where monitoring the implant's position and degradation in vivo is crucial. researchgate.netnih.gov Research on other iodinated monomers has demonstrated the feasibility of creating radiopaque biodegradable polyesters. researchgate.netnih.gov

Liquid Crystalline Systems:

Aromatic polyesters, particularly those derived from para-substituted phenolic acids, are known to exhibit liquid crystalline properties. wikipedia.org These materials, known as liquid crystal polymers (LCPs), possess a unique combination of high-performance characteristics, including excellent mechanical strength, thermal stability, and chemical resistance. wikipedia.org The rigid, rod-like structure of the repeating unit derived from this compound is a key prerequisite for the formation of liquid crystalline mesophases.

The table below outlines the potential effects of integrating this compound into polymer systems based on the functions of its molecular components.

| Molecular Component | Potential Function in Polymer Systems | Resulting Polymer Property |

| Carboxylic Acid & Phenolic Hydroxyl | Monomer for polycondensation (polyester formation) | Formation of a polyester (B1180765) backbone |

| Aromatic Ring | Rigid structural unit | Enhanced mechanical strength and thermal stability; potential for liquid crystallinity |

| Iodine Atoms | High electron density; potential for halogen bonding | Radiopacity; potential to influence and stabilize liquid crystalline phases |

Detailed research into the polymerization kinetics, characterization of the resulting polymers, and evaluation of their biodegradability and liquid crystalline properties would be necessary to fully realize the potential of this compound in materials science.

Structure Activity Relationship Sar and Rational Molecular Design

Elucidation of Structural Determinants for Thyroid Hormone Receptor Binding

The interaction of 3,5-Diiodo-4-hydroxyphenylpropionic acid with thyroid hormone receptors is a highly specific process governed by several key structural features of the molecule. Thyroid hormone receptors, which are members of the nuclear receptor superfamily, possess a ligand-binding domain (LBD) that forms a pocket to accommodate the hormone or its analog. endocrine.orgresearchgate.net The affinity and specificity of this binding are determined by a combination of factors related to the ligand's structure. For thyromimetic compounds, including this compound, the essential structural components for effective receptor binding have been well-studied.

Key determinants for binding include:

The Phenolic Hydroxyl Group: The hydroxyl (-OH) group at the 4-position of the phenyl ring is a critical feature. It can act as both a hydrogen bond donor and acceptor, forming crucial interactions with specific amino acid residues within the receptor's ligand-binding pocket. doctorlib.org

The Propionic Acid Side Chain: The acidic side chain is another key anchoring point. It typically forms ionic bonds with positively charged residues, such as arginine, in the receptor, firmly holding the ligand in place. nih.gov While the natural hormones have an alanine (B10760859) side chain, analogs with acetic or propionic acid side chains are also known to bind effectively. nih.gov

| Structural Feature | Position | Role in Receptor Binding | Primary Interaction Type |

|---|---|---|---|

| Hydroxyl Group | 4 | Acts as a key anchoring point within the ligand-binding pocket. | Hydrogen Bonding |

| Iodine Atom | 3 | Provides steric bulk, contributes to binding affinity, and participates in halogen bonding. | Halogen Bonding, Van der Waals Forces |

| Iodine Atom | 5 | Provides steric bulk, contributes to binding affinity, and participates in halogen bonding. | Halogen Bonding, Van der Waals Forces |

| Propionic Acid Side Chain | 1 | Anchors the ligand in the binding pocket. | Ionic Bonding |

Analysis of Iodine Substituents' Influence on Biological Activity

The two iodine atoms at the 3 and 5 positions of the phenyl ring are not merely passive bulky groups; they play a unique and active role in the biological activity of this compound. doctorlib.org The nature of the halogen atoms at these positions can dramatically alter both the potency and the receptor selectivity of thyromimetic compounds. researchgate.net

The influence of the iodine substituents can be attributed to several factors:

Steric Effects: The large size of the iodine atoms provides the necessary bulk to fill hydrophobic pockets within the TR ligand-binding domain. This steric hindrance is crucial for maintaining the proper conformation of the ligand-receptor complex. For instance, the 3,5-disubstitution pattern is a common feature in potent thyroid hormone analogues. doctorlib.org

Electronic Properties and Halogen Bonding: Beyond their size, the electronic properties of iodine atoms are of paramount importance. The iodine atom possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole, which can interact favorably with electron-rich atoms like oxygen. nih.gov This non-covalent interaction is called a halogen bond. researchgate.net Studies have shown that halogen atoms at the 3,5-position can form halogen bonds with a backbone carbonyl group in the TR ligand-binding domain, which significantly influences binding affinity. researchgate.net Generally, the strength of this bond increases with the size of the halogen atom, making iodine a particularly effective participant. researchgate.netnih.gov This interaction helps to stabilize the ligand within the binding pocket, contributing to higher affinity.

Metabolic Stability: The carbon-iodine bond is essential for the biosynthesis of thyroid hormones and also influences the metabolic fate of thyromimetic compounds. nih.gov The deiodination of thyroid hormones and their analogs is a key metabolic process, catalyzed by deiodinase enzymes. researchgate.netiisc.ac.in The presence and position of iodine atoms determine the susceptibility of the compound to these enzymes, thereby affecting its half-life and duration of action.

Research comparing different halogen substitutions has shown that replacing iodine with other halogens like bromine or chlorine can lead to thyromimetics with even higher affinity and potency, underscoring the critical role of the halogen bond in receptor interaction. researchgate.net

| Property | Description | Impact on Biological Activity |

|---|---|---|

| Size (Steric Bulk) | Iodine is the largest stable halogen, providing significant bulk at the 3 and 5 positions. | Ensures a snug fit in the hydrophobic pocket of the receptor and maintains the active conformation. |

| Polarizability | The large electron cloud of iodine is easily distorted, contributing to strong van der Waals forces. | Enhances non-specific binding within the hydrophobic pocket. |

| Halogen Bonding | The ability of iodine to act as a halogen bond donor allows for a specific, stabilizing interaction with electron donors (e.g., carbonyl oxygen) in the receptor. | Significantly increases binding affinity and potency. researchgate.net |

| Metabolism | The C-I bond is a substrate for deiodinase enzymes. | Influences the compound's metabolic activation, inactivation, and overall duration of effect. researchgate.net |

Rational Design Principles for Novel Analogs with Targeted Research Objectives

The detailed understanding of the structure-activity relationships of compounds like this compound provides a foundation for the rational design of novel analogs with improved or specialized properties. The goal of such design is often to create molecules that are more selective for a specific thyroid hormone receptor isoform (e.g., TRα vs. TRβ) or that have enhanced potency. doctorlib.org

The two main TR isoforms, TRα and TRβ, are expressed in different tissues and mediate distinct physiological effects. For example, TRα is predominantly associated with cardiac functions, while TRβ plays a major role in regulating metabolism in the liver. researchgate.net Therefore, designing TRβ-selective agonists is a major goal in the development of therapeutic agents for metabolic disorders like dyslipidemia, as this could avoid the cardiac side effects associated with TRα activation. researchgate.net

Key principles in the rational design of novel analogs include:

Exploiting Isoform Differences: The ligand-binding pockets of TRα and TRβ are highly similar but not identical. There is a single amino acid difference within the pocket—a serine in TRα versus an asparagine in TRβ—that can be exploited. researchgate.net By introducing specific chemical modifications to the parent structure, it is possible to create analogs that interact preferentially with one isoform over the other.

Modifying the Side Chain: Altering the length, acidity, or composition of the side chain can fine-tune the binding affinity and selectivity. For instance, the conversion of the natural amino acid side chain to an acetic acid side chain (as in Triac) results in a potent agonist with slightly higher affinity for TRβ versus TRα. oncohemakey.com

Varying the Halogen Substituents: As noted, changing the halogens at the 3 and 5 positions can dramatically affect potency. researchgate.net Synthesizing analogs with bromine, chlorine, or even non-halogen groups allows for a systematic exploration of the steric and electronic requirements for optimal receptor binding and halogen bond formation.

"Pharmacological Rescue": Some research focuses on designing thyromimetics that can elicit a normal response from mutant forms of the thyroid receptor, which are responsible for conditions like resistance to thyroid hormone (RTH) syndrome. endocrine.orgdoctorlib.org These specially designed analogs could potentially overcome the binding defects of the mutated receptors, offering a therapeutic strategy. doctorlib.org

By systematically applying these principles, medicinal chemists can develop new compounds based on the this compound scaffold for targeted research applications and potential therapeutic development.

Advanced Analytical Methodologies for 3,5 Diiodo 4 Hydroxyphenylpropionic Acid Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the analysis of 3,5-Diiodo-4-hydroxyphenylpropionic acid, providing detailed information about its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are utilized to confirm the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a singlet for the two equivalent aromatic protons. The protons of the propionic acid side chain would appear as two triplets, characteristic of an ethyl group spin system (-CH₂-CH₂-).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may differ from experimental results.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | ~7.5 (s, 2H) | ~138 |

| C-OH (Aromatic) | - | ~152 |

| C-I (Aromatic) | - | ~85-95 |

| C-CH₂ (Aromatic) | - | ~135 |

| -CH₂- (alpha to ring) | ~2.8 (t, 2H) | ~30 |

| -CH₂- (beta to ring) | ~2.6 (t, 2H) | ~36 |

| -COOH | ~12 (s, 1H) | ~174 |

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula (C₉H₈I₂O₃).

When coupled with liquid chromatography (LC-MS/MS), this technique allows for the sensitive detection and quantification of the compound and its metabolites in complex biological matrices. researchgate.netnih.govfrontiersin.org The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides structural information that can be used for identification.

Expected fragmentation pathways for this compound under electrospray ionization (ESI) would likely involve:

Decarboxylation: Loss of the carboxylic acid group (a neutral loss of 44 Da).

Cleavage of the propionic acid side chain: This can lead to various fragment ions.

Loss of iodine atoms: Sequential loss of one or both iodine atoms can be observed.

The characteristic isotopic pattern of iodine (¹²⁷I is 100% abundant) simplifies the interpretation of the mass spectrum. The presence of two iodine atoms would be readily apparent in the mass spectrum. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis and purity assessment of this compound. Reversed-phase HPLC is typically employed, utilizing a C18 or C8 stationary phase.

A typical HPLC method would involve a mobile phase consisting of a mixture of an aqueous solution with a buffer (e.g., formic acid or trifluoroacetic acid to control pH and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comnih.gov Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. A photodiode array (PDA) detector can provide spectral information, further aiding in peak identification and purity assessment.

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. This allows for the accurate determination of the concentration of this compound in unknown samples.

Table 2: Example HPLC Method Parameters for the Analysis of Iodinated Phenolic Acids

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), can be used for the detection of specific metabolites of this compound in research samples. However, due to the low volatility and polar nature of the carboxylic acid and hydroxyl groups, derivatization is a necessary step prior to GC analysis. nih.govnih.govmdpi.com

Common derivatization techniques include silylation, which converts the acidic protons of the hydroxyl and carboxylic acid groups into less polar trimethylsilyl (B98337) (TMS) ethers and esters. mdpi.com This increases the volatility of the analyte, making it amenable to GC separation.

The GC-MS analysis of the derivatized compound can provide high sensitivity and selectivity, allowing for the detection of trace amounts of metabolites in complex biological matrices. The mass spectra of the derivatized products can be used for identification by comparison with spectral libraries or by interpretation of the fragmentation patterns. nih.gov

Biochemical and Biophysical Assay Development

To understand the biological activity of this compound, various biochemical and biophysical assays can be developed. These assays are crucial for identifying molecular targets and elucidating the mechanism of action. Given its structural similarity to thyroid hormones, assays would likely focus on its interaction with proteins involved in thyroid hormone signaling and metabolism. mdpi.com

Biochemical Assays:

Receptor Binding Assays: These assays would determine if this compound can bind to thyroid hormone receptors (TRα and TRβ). This can be done using competitive binding assays with a radiolabeled thyroid hormone.

Enzyme Inhibition Assays: The compound could be tested for its ability to inhibit enzymes involved in thyroid hormone metabolism, such as deiodinases.

Biophysical Assays:

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can be used to study the kinetics and affinity of the interaction between this compound and a target protein immobilized on a sensor chip. nih.govnih.govharvard.edu This provides quantitative data on the binding association (kₐ) and dissociation (kₑ) rates, as well as the equilibrium dissociation constant (Kₑ).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a protein in solution. nih.govnih.govwhiterose.ac.uk This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of binding.

Fluorescence-based Thermal Shift Assays (TSA): TSA, also known as Differential Scanning Fluorimetry (DSF), can be used to assess whether the compound binds to and stabilizes a target protein by measuring changes in the protein's melting temperature.

These advanced analytical methodologies provide a robust framework for the comprehensive investigation of this compound, from its basic chemical characterization to its intricate biological interactions.

In Vitro Receptor Binding Assays for Ligand-Target Interactions

In vitro receptor binding assays are fundamental in determining the affinity and specificity of this compound for its molecular targets, primarily the thyroid hormone receptors (TRs). These assays provide quantitative data on the strength of the interaction between the compound and the receptor, which is a critical first step in assessing its potential biological activity.

Research has identified this compound as a binding agent for both Thyroid hormone receptor alpha (TRα) and Thyroid hormone receptor beta-1 (TRβ1). ncats.io The methodologies to determine such interactions typically involve competitive binding assays. In these assays, a radiolabeled form of a known thyroid hormone, such as triiodothyronine (T3), is incubated with the receptor protein in the presence of varying concentrations of the test compound, this compound. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, and from this, the inhibitory concentration (IC50) and the binding affinity (Ki) can be calculated.

A closely related analog, 3,5-Diiodothyropropionic acid (DITPA), has been studied more extensively, providing insights into the likely binding characteristics of this compound. For DITPA, binding affinities for bacterially expressed TRα1 and TRβ1 have been determined. nih.gov Such studies help in understanding the subtype selectivity of these compounds, which is crucial for predicting their physiological effects.

Table 1: Interactive Data on Ligand-Receptor Binding

| Compound | Receptor Subtype | Binding Parameter | Reported Value |

| This compound | Thyroid hormone receptor alpha | Binding Agent | Not Quantified |

| This compound | Thyroid hormone receptor beta-1 | Binding Agent | Not Quantified |

| 3,5-Diiodothyropropionic acid (DITPA) | TRα1 | Ka | 2.40 M-1 |

| 3,5-Diiodothyropropionic acid (DITPA) | TRβ1 | Ka | 4.06 M-1 |

Note: Ka represents the association constant.

Gene Expression Profiling Methodologies

Once ligand binding to a nuclear receptor like the thyroid hormone receptor is established, the next step is to investigate the downstream consequences on gene expression. Gene expression profiling methodologies are employed to understand how this compound, by interacting with TRs, modulates the transcription of target genes. Thyroid hormone receptors, when activated by a ligand, bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby regulating their expression. mdpi.com

A key example of this type of analysis comes from studies on the analog 3,5-Diiodothyropropionic acid (DITPA). Research has shown that DITPA induces the expression of α-myosin heavy chain (α-MHC) mRNA in heart cell cultures. nih.gov The typical methodology for such a study involves treating cultured cells (e.g., cardiomyocytes) with the compound and then isolating the total RNA. The levels of specific mRNA transcripts are then quantified using techniques like quantitative reverse transcription polymerase chain reaction (qRT-PCR). This method allows for a precise measurement of the change in expression of a particular gene in response to the compound.

Broader, less targeted approaches like DNA microarrays or RNA sequencing (RNA-Seq) could also be employed to get a comprehensive view of the changes in the entire transcriptome following treatment with this compound. These high-throughput methods can reveal novel target genes and signaling pathways affected by the compound, providing a more complete picture of its biological activity.

Table 2: Research Findings on Gene Expression Modulation

| Compound | Cell Type | Target Gene | Effect | Methodology |

| 3,5-Diiodothyropropionic acid (DITPA) | Heart Cells | α-myosin heavy chain (α-MHC) | Induction of mRNA expression | Cell Culture, RNA isolation, mRNA quantification |

Cellular and Molecular Activity Assays

For instance, studies on the analog DITPA have demonstrated a positive inotropic action on the heart, indicating a direct effect on the contractility of heart muscle cells. nih.gov This was investigated by measuring parameters like left ventricular pressure and the rate of pressure change (dP/dt) in animal models. nih.gov

Other relevant cellular assays could include:

Cytotoxicity Assays: To determine the concentration at which the compound may be toxic to cells. The MTT assay is a common method used for this purpose. mdpi.com

Cell Proliferation Assays: To assess the effect of the compound on cell growth and division.

Reporter Gene Assays: To functionally confirm the activation or repression of the thyroid hormone receptor signaling pathway. In these assays, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a TRE. An increase or decrease in reporter gene expression following treatment with the compound indicates an agonistic or antagonistic activity, respectively. nih.gov

Metabolic Activity Assays: Given the role of thyroid hormones in regulating metabolism, assays measuring parameters like oxygen consumption or glucose uptake in treated cells would be highly informative.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing 3,5-Diiodo-4-hydroxyphenylpropionic acid?

Characterization should prioritize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the iodinated aromatic structure and propionic acid backbone. Mass spectrometry (MS) is critical for verifying molecular weight (e.g., expected molecular formula C₉H₈I₂O₃ ). High-performance liquid chromatography (HPLC) with UV detection (λ ~270–300 nm, typical for iodinated aromatics) ensures purity (>98%) and identifies impurities . For stability studies, track degradation products using reverse-phase HPLC under accelerated conditions (e.g., 40°C/75% RH) .

| Analytical Method | Key Parameters | Purpose |

|---|---|---|

| ¹H/¹³C NMR | DMSO-d₆ solvent, δ 7.5–8.5 ppm (aromatic protons) | Structural confirmation |

| HPLC-UV | C18 column, acetonitrile/water (0.1% TFA) gradient | Purity assessment |

| High-resolution MS | ESI-negative mode, m/z ~409.85 (M⁻) | Molecular weight verification |

Q. How does the iodine substitution pattern influence the compound’s stability under physiological conditions?

The diiodo substitution at positions 3 and 5 on the aromatic ring enhances steric hindrance, reducing oxidation susceptibility compared to non-halogenated analogs. However, the phenolic -OH group at position 4 remains prone to glucuronidation or sulfation in vivo. Stability studies should include pH-dependent degradation profiling (e.g., pH 1–9 buffers) and light exposure tests, as iodine bonds may photodegrade .

Q. What are the primary pharmacological applications of this compound in academic research?

Historically, this compound (marketed as Pheniodol ) served as a radiopaque contrast agent for cholecystography due to iodine’s high X-ray attenuation properties . Current research explores its utility as a scaffold for designing iodinated probes in imaging or as a precursor for thyroid hormone analogs.

Advanced Research Questions

Q. What synthetic strategies are employed to optimize the pharmacokinetics of iodinated aromatic acids like this compound?

Derivatization focuses on enhancing water solubility and reducing hepatotoxicity. Key approaches include:

- Esterification : Methyl or ethyl esters of the propionic acid group improve bioavailability but require in vivo hydrolysis studies .

- Glycosylation : Conjugation with sugar moieties (e.g., glucuronic acid) enhances renal excretion, minimizing hepatic accumulation .

- Metal complexation : Coordination with gadolinium or other metals could dual-purpose the compound for MRI and X-ray imaging .

Q. How can researchers resolve contradictions in reported bioactivity data for iodinated phenolic acids?

Discrepancies often arise from impurity profiles or assay conditions. For example:

- Impurity Interference : Residual iodine or deiodinated byproducts (e.g., 4-hydroxyphenylpropionic acid) may confound cellular uptake assays. Use preparative HPLC to isolate the pure compound and validate results .

- pH-Dependent Activity : Iodinated phenolics exhibit pH-sensitive solubility. Standardize assays to physiological pH (7.4) and include controls for osmotic effects .

Q. What methodologies are recommended for analyzing the compound’s mechanism of action as a diagnostic agent?

- X-Ray Absorption Studies : Correlate iodine content (theoretical: ~62% by mass) with radiopacity using phantom models .

- Biodistribution Assays : Radiolabel the compound with ¹²⁵I and track accumulation in target tissues (e.g., gallbladder) via gamma counting .

- Molecular Docking : Screen against serum proteins (e.g., albumin) to predict binding affinity and circulation half-life .

Q. How can researchers design derivatives to mitigate historical toxicity concerns associated with iodinated contrast agents?

- Structure-Activity Relationship (SAR) : Replace the propionic acid group with sulfonic acid to reduce renal retention.

- Prodrug Strategies : Mask the phenolic -OH with acetyl groups, which are hydrolyzed in vivo post-administration .

- Nanoparticle Encapsulation : Use lipid-based carriers to minimize free iodine release and hepatic stress .

Q. Data Contradictions and Validation

- CAS Registry : The compound’s CAS number (577-91-3) in conflicts with unrelated derivatives in other sources (e.g., 20170-32-5 for tert-butyl analogs). Always cross-verify identifiers with authoritative databases like PubChem .

- Bioactivity Claims : Early studies cited cholecystography efficacy, but modern alternatives (e.g., iopanoic acid) have superseded it. Re-evaluate historical data using current analytical standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.